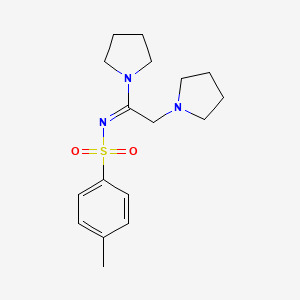
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied in the scientific community due to its potential applications in various fields. DIDS has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for research purposes.
Mécanisme D'action
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to inhibit chloride channels and transporters by binding to a specific site on the channel or transporter protein. This binding results in the prevention of chloride ion movement across the membrane, leading to a decrease in the activity of the channel or transporter.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating the flow of chloride ions across cell membranes. This compound has also been found to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating the pH of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels and transporters. This property makes it a valuable tool for studying the function of these channels and transporters in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide. One potential area of research is the development of more selective inhibitors of chloride channels and transporters, which would allow for more precise manipulation of these processes in cells. Another area of research is the investigation of the role of this compound in the regulation of neuronal excitability, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diethylethylenediamine in the presence of pyrrolidine. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit chloride channels and transporters. This property makes it a valuable tool for studying various physiological processes that involve chloride transport, such as the function of the cystic fibrosis transmembrane conductance regulator (CFTR) and the regulation of neuronal excitability.
Propriétés
IUPAC Name |
(NE)-N-(1,2-dipyrrolidin-1-ylethylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-15-6-8-16(9-7-15)23(21,22)18-17(20-12-4-5-13-20)14-19-10-2-3-11-19/h6-9H,2-5,10-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBKOAKYFFPBW-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)


